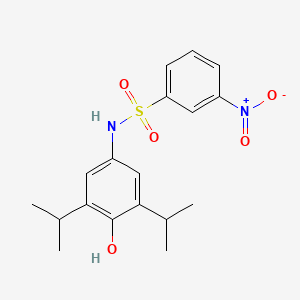![molecular formula C15H16NO5P B3963428 ethyl [hydroxy(4-nitrophenyl)methyl]phenylphosphinate](/img/structure/B3963428.png)
ethyl [hydroxy(4-nitrophenyl)methyl]phenylphosphinate
Vue d'ensemble
Description
Ethyl [hydroxy(4-nitrophenyl)methyl]phenylphosphinate, also known as nitrophenyl phosphonate (NPP), is a chemical compound used in scientific research for various purposes. It is a phosphonate ester that has a nitrophenyl group attached to the phosphorus atom. The compound is known for its ability to act as an enzyme inhibitor and has been used in the study of various biological processes.
Mécanisme D'action
The mechanism of action of NPP as an enzyme inhibitor involves the formation of a covalent bond between the phosphorus atom of NPP and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting its activity.
Biochemical and Physiological Effects:
NPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine, which can cause various physiological effects such as muscle spasms, convulsions, and respiratory failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NPP in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the specific functions of these enzymes in various biological processes. However, one of the limitations of using NPP is its potential toxicity. It is important to use NPP in appropriate concentrations and to take proper safety precautions when handling the compound.
Orientations Futures
There are several future directions for the use of NPP in scientific research. One potential direction is the study of the role of NPP in the inhibition of enzymes involved in the development of cancer. Another potential direction is the development of NPP derivatives with improved selectivity and potency as enzyme inhibitors.
Conclusion:
In conclusion, NPP is a chemical compound with various applications in scientific research. Its ability to act as an enzyme inhibitor has made it a valuable tool in the study of various biological processes. While NPP has advantages for lab experiments, it is important to use the compound with caution due to its potential toxicity. There are several future directions for the use of NPP in scientific research, including the study of its role in cancer development and the development of improved NPP derivatives.
Applications De Recherche Scientifique
NPP has been used in various scientific research applications. One of the primary uses of NPP is as an enzyme inhibitor. It has been used to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. NPP has also been used in the study of the mechanism of action of various enzymes.
Propriétés
IUPAC Name |
[ethoxy(phenyl)phosphoryl]-(4-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16NO5P/c1-2-21-22(20,14-6-4-3-5-7-14)15(17)12-8-10-13(11-9-12)16(18)19/h3-11,15,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRMFIBBRJFFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-amino-4-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3963367.png)

![2-[4-(benzyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3963382.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B3963389.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3963391.png)
![5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-1,3-phenylene diacetate](/img/structure/B3963398.png)

![N-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3963423.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B3963436.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3963439.png)
![2-(1-{1-[(5-chloro-2-thienyl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3963440.png)
